Eurycomanol

Descripción

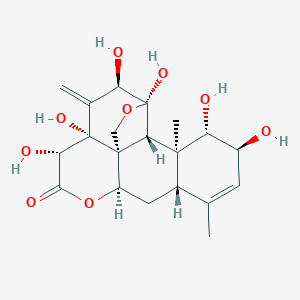

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(1R,4R,5R,7R,8R,11R,13S,16S,17S,18S,19R)-4,5,7,8,16,17-hexahydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O9/c1-7-4-10(21)13(23)17(3)9(7)5-11-18-6-28-20(27,16(17)18)12(22)8(2)19(18,26)14(24)15(25)29-11/h4,9-14,16,21-24,26-27H,2,5-6H2,1,3H3/t9-,10-,11+,12+,13+,14-,16+,17+,18+,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHFGJSVJHRLFM-KKSWBDSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C(C2(C1CC3C45C2C(C(C(=C)C4(C(C(=O)O3)O)O)O)(OC5)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]([C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@]([C@@H](C(=C)[C@@]4([C@H](C(=O)O3)O)O)O)(OC5)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84633-28-3 | |

| Record name | Eurycomanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84633-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eurycomanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084633283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Isolation, Characterization, and Analytical Methodologies for Eurycomanol

Extraction and Pre-Purification Strategies

The initial step in obtaining eurycomanol is its extraction from the plant material, followed by preliminary purification to remove unwanted substances.

Solvent-Based Extraction Approaches

Traditional methods for extracting this compound and other quassinoids from Eurycoma longifolia primarily rely on the use of various solvents. The choice of solvent is critical as it influences the yield and purity of the extracted compounds. Methanol (B129727) has been identified as a particularly effective solvent for extracting quassinoids like this compound. nih.gov Studies have shown that methanol extraction can result in a higher yield of bioactive compounds compared to other solvents like water or ethanol. nih.govump.edu.my

The extraction process often involves maceration, reflux, or Soxhlet extraction. nih.govump.edu.my For instance, a common method involves the maceration of powdered E. longifolia roots in 95% aqueous methanol at an elevated temperature (e.g., 60°C) for several days. researchgate.net Following extraction, the crude extract is typically partitioned using a sequence of solvents with varying polarities, such as n-hexane, chloroform, and butanol, to separate compounds based on their solubility. mdpi.comresearchgate.net This liquid-liquid extraction helps in the initial clean-up by removing fats and other non-polar components. google.comgoogle.com For example, a crude extract might be first degreased with petroleum ether before further partitioning. google.comgoogle.com

| Extraction Parameter | Details | Reference(s) |

| Plant Part Used | Roots | ump.edu.mynih.gov |

| Primary Solvents | Methanol, Ethanol, Water | nih.govump.edu.my |

| Extraction Techniques | Maceration, Reflux, Soxhlet | nih.govump.edu.my |

| Partitioning Solvents | n-Hexane, Chloroform, Butanol, Ethyl Acetate | mdpi.comresearchgate.net |

Advanced Extraction Technologies

To enhance extraction efficiency, reduce solvent consumption, and shorten extraction times, modern techniques have been developed and applied for the isolation of this compound. nih.gov These include Pressurized Liquid Extraction (PLE) and Ultrasonic-Assisted Extraction (UAE).

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE utilizes solvents at elevated temperatures and pressures below their critical points. csic.esmdpi.com This maintains the solvent in a liquid state while enhancing its penetration into the plant matrix, leading to faster and more efficient extraction. csic.es For eurycomanone (B114608), a related quassinoid, PLE has been optimized using water as the solvent, with key parameters being temperature, extraction time, and pressure. researchgate.net Optimal conditions for eurycomanone extraction using PLE were found to be a temperature of 106°C, a pressure of 870 psi, and a static time of 30 minutes. researchgate.net

Ultrasonic-Assisted Extraction (UAE): UAE employs high-frequency ultrasound waves (typically 20-2000 kHz) to create cavitation bubbles in the solvent. nih.govmdpi.com The collapse of these bubbles near the plant material disrupts cell walls, facilitating the release of intracellular compounds like this compound. mdpi.com This method offers advantages such as reduced extraction time, lower energy consumption, and high reproducibility. nih.gov Research suggests that an initial sonication for a short period (5-10 minutes) followed by conventional extraction can improve yields. nih.gov

| Advanced Technique | Principle | Advantages | Reference(s) |

| Pressurized Liquid Extraction (PLE) | High temperature and pressure solvent extraction. | Faster, reduced solvent use, higher efficiency. | csic.esmdpi.comresearchgate.net |

| Ultrasonic-Assisted Extraction (UAE) | High-frequency sound waves to disrupt cell walls. | Shorter time, lower energy, high reproducibility. | nih.govnih.govmdpi.com |

Chromatographic Separation Techniques for this compound and Related Quassinoids

Following initial extraction and pre-purification, chromatographic methods are essential for the fine separation and purification of this compound from the complex mixture of other quassinoids and phytochemicals present in the extract. usm.my

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound and other related quassinoids. researchgate.netresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most commonly employed mode for this purpose. researchgate.netmdpi.com

A typical RP-HPLC setup for this compound analysis involves a C18 column and a gradient mobile phase. researchgate.netbioline.org.brtjpr.org The mobile phase often consists of a mixture of acetonitrile (B52724) and water, frequently with an acidic modifier like formic acid (e.g., 0.1%) to improve peak shape and resolution. researchgate.netbioline.org.brtjpr.org Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector set at a wavelength where quassinoids exhibit strong absorbance, typically around 243-254 nm. researchgate.nettci-thaijo.org

Validation of these HPLC methods is crucial and includes assessing linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netresearchgate.netbioline.org.br For instance, a validated method for eurycomanone demonstrated linearity in the range of 0.1–50.0 µg/ml. researchgate.netbioline.org.br

| HPLC Parameter | Typical Conditions | Reference(s) |

| Stationary Phase | C18 column | researchgate.netbioline.org.brtjpr.org |

| Mobile Phase | Acetonitrile/Water gradient with formic acid | researchgate.netbioline.org.brtjpr.org |

| Detection | UV/DAD at ~243-254 nm | researchgate.nettci-thaijo.org |

| Flow Rate | ~1 ml/min | researchgate.netbioline.org.brtjpr.org |

Online Solid Phase Extraction-Liquid Chromatography (SPE-LC) Applications

Online Solid Phase Extraction-Liquid Chromatography (SPE-LC) is an advanced, automated technique that combines sample clean-up and analytical separation into a single, integrated system. mdpi.commsconsult.dk This method significantly reduces sample handling and analysis time. msconsult.dklcms.cz

In the context of this compound analysis, online SPE-LC utilizes a column-switching strategy. mdpi.com The crude extract is first loaded onto an SPE column (often a C18 cartridge) for initial clean-up and concentration of the analytes. mdpi.commsconsult.dk After washing away interferences, the retained compounds, including this compound, are eluted from the SPE column and transferred directly onto the analytical HPLC column for separation and detection. mdpi.commsconsult.dk This technique has been successfully used to develop chromatographic fingerprints for E. longifolia root samples and products, with eurycomanone being a key marker compound. mdpi.com The validation of such methods has demonstrated high accuracy and precision. mdpi.com

Advanced Spectroscopic and Spectrometric Elucidation of this compound

Once a pure compound is isolated, its chemical structure is determined using a combination of advanced spectroscopic and spectrometric techniques. uib.noslideshare.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.netsolubilityofthings.com For the structural elucidation of this compound, both one-dimensional (¹H-NMR) and two-dimensional (e.g., HSQC, HMBC) NMR experiments are employed. researchgate.netusm.my ¹H-NMR spectra provide information about the chemical environment of protons, while ¹³C-NMR reveals the types of carbon atoms present. researchgate.net Two-dimensional NMR experiments help to establish the connectivity between atoms. The presence of this compound in extracts has been confirmed by matching its ¹H-NMR data with published spectra. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. slideshare.netsolubilityofthings.com When coupled with a chromatographic system like LC (LC-MS), it becomes a highly sensitive and selective analytical tool. researchgate.net Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common ionization methods used for analyzing quassinoids. researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its molecular formula. researchgate.net

The combination of NMR and MS data allows for the unambiguous identification and complete structural elucidation of this compound. researchgate.net

| Technique | Information Provided | Reference(s) |

| ¹H-NMR | Proton environment and connectivity | researchgate.netnih.gov |

| ¹³C-NMR | Carbon skeleton | usm.myresearchgate.net |

| 2D-NMR (HSQC, etc.) | Detailed atomic connectivity | researchgate.netusm.my |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | researchgate.netresearchgate.net |

| High-Resolution MS (HRMS) | Elemental composition and molecular formula | researchgate.net |

Mass Spectrometry (MS) Analysis: Ionization and Fragmentation Patterns

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and structural features of this compound by analyzing its fragmentation patterns upon ionization. google.comchemguide.co.uklibretexts.org In the ionization chamber of a mass spectrometer, organic molecules like this compound are bombarded with high-energy electrons, causing an electron to be knocked off, resulting in a positively charged molecular ion (M+). chemguide.co.uklibretexts.org This molecular ion is often unstable and breaks down into smaller, charged fragments. chemguide.co.uklibretexts.org The pattern of these fragments provides a unique "fingerprint" of the molecule. savemyexams.com

The fragmentation of the molecular ion is not random; it typically breaks at the weakest bonds, leading to the formation of more stable carbocations. libretexts.org For complex molecules like this compound, which contains multiple functional groups including hydroxyls and a lactone ring (in its precursor eurycomanone), the fragmentation pattern can be intricate. univpgri-palembang.ac.idmdpi.com Analysis of these patterns helps in identifying the different structural moieties within the molecule. For instance, the loss of specific neutral molecules like water (H₂O) or carbon monoxide (CO) from the molecular ion can indicate the presence of hydroxyl and carbonyl groups, respectively. miamioh.edulibretexts.org The interpretation of these fragmentation patterns, often in conjunction with other spectroscopic data, is essential for the unambiguous identification of this compound. chemguide.co.uknptel.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of organic molecules like this compound. libretexts.orgnih.gov Both ¹H NMR and ¹³C NMR are utilized to map out the carbon-hydrogen framework of the molecule. libretexts.org

¹H NMR spectroscopy provides detailed information about the chemical environment of protons (hydrogen atoms) in the molecule. libretexts.org The chemical shift of a proton indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, a phenomenon known as spin-spin coupling. libretexts.orgyoutube.com The integration of the signal, or the area under the peak, is proportional to the number of protons it represents. libretexts.org

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. libretexts.org Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the total number of carbon atoms. youtube.com Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. libretexts.org

Together, 1D and 2D NMR experiments (such as COSY, HSQC, and HMBC) allow for the complete assignment of all proton and carbon signals and the determination of the connectivity between atoms, ultimately leading to the unambiguous three-dimensional structure of this compound. nptel.ac.inresearchgate.net

X-ray Crystallography Studies

X-ray crystallography is a definitive method for determining the absolute three-dimensional structure of a crystalline compound at atomic resolution. libretexts.orgnih.gov This technique involves directing a beam of X-rays onto a single, high-quality crystal of the compound. libretexts.orgharvard.edu The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. libretexts.org

Analytical Method Development and Validation for this compound Quantification

The development and validation of reliable analytical methods are critical for the quantification of this compound in Eurycoma longifolia extracts and commercial products. tci-thaijo.orglabmanager.com This ensures product quality, consistency, and allows for accurate phytochemical profiling. nih.govump.edu.my High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose. tci-thaijo.orgresearchgate.net

Method Validation Parameters (e.g., Linearity, Precision, Limit of Detection, Limit of Quantification)

To ensure that an analytical method is suitable for its intended purpose, it must undergo a rigorous validation process, as outlined by guidelines from organizations like the International Council for Harmonisation (ICH). eirgenix.comemerypharma.comeuropa.eu Key validation parameters include:

Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. eirgenix.comresearchgate.net It is typically evaluated by analyzing a series of standards of known concentrations and is often expressed by the coefficient of determination (R²). tci-thaijo.orgresearchgate.net For example, a validated HPLC method for eurycomanone, a related quassinoid, demonstrated linearity in the concentration range of 0.06–0.36 mg/ml with an R² of 0.9995. tci-thaijo.org

Precision: This assesses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. labmanager.comscribd.com It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels, such as repeatability (intra-day precision) and intermediate precision (inter-day precision). eirgenix.comeuropa.eu An HPLC method for eurycomanone showed an RSD of less than 0.14% for retention time and less than 2.75% for peak area, indicating good precision. researchgate.net

Limit of Detection (LOD): This is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. wjarr.comeurachem.org It can be determined based on the signal-to-noise ratio, typically 3:1. wjarr.com

Limit of Quantification (LOQ): This is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wjarr.comeurachem.org It is often determined as a signal-to-noise ratio of 10:1. wjarr.com For an HPLC method for eurycomanone, the LOD and LOQ were reported to be 0.0106 µg/ml and 0.0354 µg/ml, respectively. tci-thaijo.org

Method Validation Parameters for Eurycomanone Quantification via HPLC

| Parameter | Finding | Reference |

|---|---|---|

| Linearity Range | 0.06–0.36 mg/ml | tci-thaijo.org |

| Coefficient of Determination (R²) | 0.9995 | tci-thaijo.org |

| Precision (RSD for peak area) | <2.75% | researchgate.net |

| Limit of Detection (LOD) | 0.0106 µg/ml | tci-thaijo.org |

| Limit of Quantification (LOQ) | 0.0354 µg/ml | tci-thaijo.org |

Application in Phytochemical Profiling and Standardization

Validated analytical methods are essential for the phytochemical profiling of Eurycoma longifolia extracts. nih.gov This involves the identification and quantification of the major bioactive constituents, including this compound and other quassinoids like eurycomanone. nih.govump.edu.my Such profiling allows for the chemical fingerprinting of the extract, which can be used to differentiate between plant sources and to ensure batch-to-batch consistency. nih.gov

Standardization of herbal extracts is crucial for ensuring their quality and efficacy. ump.edu.my For Eurycoma longifolia products, this often involves standardizing the extract to a certain percentage of a marker compound, such as eurycomanone. nih.govbehtadaru.com The developed and validated analytical methods are applied for the routine quality control of these standardized extracts and finished products. researchgate.netfrontiersin.org For instance, HPLC methods have been used to quantify the eurycomanone content in various commercial Eurycoma longifolia products. tci-thaijo.orgresearchgate.net This ensures that consumers receive a product with a consistent and reliable amount of the key bioactive compounds.

Table of Compounds

Preclinical Pharmacological Investigations of Eurycomanol

In Vitro Studies on Cellular Activity

Modulation of Cancer Cell Proliferation and Viability

Eurycomanol has demonstrated the ability to inhibit the viability and proliferation of leukemia cells in a dose- and time-dependent manner. nih.gov Notably, this inhibitory action appears to be selective, as the compound did not affect healthy peripheral blood mononuclear cells. nih.govresearchgate.netnih.gov

In vitro studies on the human leukemia cell lines Jurkat (T-lymphocyte) and K562 (chronic myelogenous leukemia) have shown that this compound reduces cell viability. nih.gov The half-maximal inhibitory concentration (IC₅₀) values, which indicate the concentration of a substance needed to inhibit a biological process by half, were determined for this compound after 72 hours of treatment. For K562 cells, the IC₅₀ was 46.4 µM, and for Jurkat cells, it was 90.7 µM. nih.gov In addition to decreasing viability, this compound also induced apoptosis (programmed cell death) in these leukemia cells. nih.govresearchgate.net After 72 hours of treatment with 100 µM of this compound, 29% of K562 cells showed signs of apoptosis. nih.gov

Table 1: IC₅₀ Values of this compound on Leukemia Cell Lines after 72 hours

| Cell Line | IC₅₀ (µM) |

|---|---|

| K562 | 46.4 nih.gov |

| Jurkat | 90.7 nih.gov |

This table is interactive. Click on the headers to sort.

When compared to its analogue, eurycomanone (B114608), this compound displays a different level of activity. nih.gov Eurycomanone, another major quassinoid from E. longifolia, generally exhibits more potent cytotoxic effects on leukemia cells. nih.govresearchgate.netmdpi.com For instance, the IC₅₀ values for eurycomanone after 72 hours were 5.7 µM for K562 cells and 6.2 µM for Jurkat cells, significantly lower than those of this compound. nih.gov

The differential toxicity between the two compounds may be linked to their structural differences. nih.govresearchgate.net Eurycomanone possesses an α,β-unsaturated ketone group, which is absent in this compound. researchgate.net This structural feature in eurycomanone is suggested to be a prerequisite for the inhibition of the NF-κB signaling pathway, a key regulator of cell survival and proliferation. nih.govresearchgate.netmdpi.com While eurycomanone was found to inhibit this pathway, this compound did not show the same effect. nih.govnih.gov

Table 2: Comparative IC₅₀ Values (72h) of this compound and Eurycomanone

| Compound | K562 IC₅₀ (µM) | Jurkat IC₅₀ (µM) |

|---|---|---|

| This compound | 46.4 nih.gov | 90.7 nih.gov |

| Eurycomanone | 5.7 nih.gov | 6.2 nih.gov |

This table is interactive. Click on the headers to sort.

Investigations into Anti-hyperuricemic Mechanisms

Recent in vitro research has also focused on the potential of this compound to influence the mechanisms underlying hyperuricemia, a condition characterized by high levels of uric acid in the blood.

This compound has been investigated for its effects on key uric acid transporters, which are proteins that regulate the movement of uric acid in and out of cells, particularly in the kidneys and intestines. researchgate.netresearchgate.net In vitro studies using human embryonic kidney (HEK293) cells engineered to express specific transporters have provided insights into these mechanisms.

One of the primary transporters involved in the reabsorption of uric acid in the kidneys is the urate transporter 1 (URAT1). researchgate.netfrontiersin.org Quassinoids isolated from E. longifolia, including this compound, have demonstrated inhibitory effects on urate uptake in HEK293T cells that overexpress URAT1. researchgate.netfrontiersin.org At a concentration of 50 μM/l, these quassinoids were found to decrease urate uptake by inhibiting the activity of URAT1. researchgate.net

Other important transporters in uric acid homeostasis include the organic anion transporter 1 (OAT1) and the ATP-binding cassette subfamily G member 2 (ABCG2), which are involved in uric acid excretion. frontiersin.orgnih.gov While detailed in vitro data on the direct modulation of OAT1 and ABCG2 by isolated this compound is still emerging, studies on E. longifolia extracts containing this compound have shown modulation of these transporters. researchgate.netresearchgate.net For example, treatment with the extract led to an upregulation of OAT1 and ABCG2 protein expression in the kidneys of hyperuricemic animal models, suggesting a potential mechanism for enhanced uric acid excretion. researchgate.netresearchgate.net

Table 3: Effect of this compound on URAT1 Activity in vitro

| Cell Model | Compound Concentration | Observed Effect |

|---|---|---|

| hURAT1-expressing HEK293T cells | 50 μM/l | Decreased urate uptake researchgate.net |

This table is interactive. Click on the headers to sort.

Xanthine (B1682287) oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. uah.edu Inhibition of this enzyme is a therapeutic strategy for reducing uric acid production. revistabionatura.comherbmedpharmacol.com

In vitro assays have been conducted to evaluate the inhibitory effect of E. longifolia extracts on xanthine oxidase activity. One study reported that a standardized extract of E. longifolia (Physta®) exhibited an IC₅₀ value of >100 µg/mL in a biochemical enzymatic assay, indicating weak inhibitory activity compared to the positive control, allopurinol (B61711) (IC₅₀ 0.13 μg/mL). researchgate.net While these studies were on extracts, they provide preliminary context for the activity of its constituents. Specific in vitro studies focusing solely on the xanthine oxidase inhibitory potential of isolated this compound are needed to conclusively determine its direct effect on this enzyme.

Evaluation of Anti-Malarial Potential

The anti-malarial properties of this compound have been a subject of scientific investigation, particularly its efficacy against the parasite Plasmodium falciparum, a primary causative agent of human malaria.

In vitro studies have demonstrated the ability of this compound to inhibit the growth of P. falciparum. Research involving nine chloroquine-resistant P. falciparum isolates from Malaysia revealed that this compound possessed anti-malarial activity, with 50% inhibitory concentration (IC50) values ranging from 1.231 to 4.899 µM. imist.manih.govmdpi.comelifesciences.org For comparison, the IC50 values for chloroquine (B1663885) against the same isolates were between 0.323 and 0.774 µM. imist.manih.govmdpi.comelifesciences.org

Another study investigating the effects of compounds isolated from the roots of Eurycoma longifolia Jack on the chloroquine-sensitive 3D7 strain of P. falciparum reported an IC50 value for this compound of 171.39 ng/mL. medchemexpress.com In the same study, the IC50 for the standard anti-malarial drug chloroquine diphosphate (B83284) was 5.73 ng/mL. medchemexpress.com These findings indicate that while this compound exhibits inhibitory activity against the malaria parasite, its potency in these studies was less than that of chloroquine.

Table 1: In Vitro Anti-Malarial Activity of this compound against P. falciparum

| Compound | P. falciparum Strain(s) | IC50 Value | Reference |

| This compound | 9 Chloroquine-Resistant Isolates | 1.231 - 4.899 µM | imist.manih.govmdpi.comelifesciences.org |

| Chloroquine | 9 Chloroquine-Resistant Isolates | 0.323 - 0.774 µM | imist.manih.govmdpi.comelifesciences.org |

| This compound | 3D7 (Chloroquine-Sensitive) | 171.39 ng/mL | medchemexpress.com |

| Chloroquine diphosphate | 3D7 (Chloroquine-Sensitive) | 5.73 ng/mL | medchemexpress.com |

Antiviral Activity Research (e.g., against SARS-CoV-2 targets)

Research into the antiviral potential of this compound, particularly against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), has been explored, primarily through computational models. An in-silico docking study suggested that this compound, among other bioactive compounds from Eurycoma longifolia, exhibited good binding affinity to key SARS-CoV-2 target enzymes, including the main protease (Mpro), papain-like protease (PLpro), and RNA-dependent RNA polymerase (RdRp). imist.ma Such computational findings suggest a potential for this compound to act as a multi-targeted inhibitor of COVID-19. imist.ma

Elucidation of Molecular and Cellular Mechanisms

Understanding the molecular and cellular pathways through which this compound exerts its effects is crucial for characterizing its pharmacological profile. Research has focused on its influence on key cell signaling pathways involved in inflammation and cellular regulation.

Cell Signaling Pathway Modulation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Investigations into the effect of this compound on this pathway have yielded clear results. Multiple studies have demonstrated that, unlike its counterpart eurycomanone, this compound does not inhibit the NF-κB signaling pathway. researchgate.netbiorxiv.orgmdpi.comaaiito.it Specifically, research has shown that treatment with this compound has no effect on the phosphorylation of IκBα, a key step in the activation of NF-κB. researchgate.netmdpi.com The inhibitory action on the NF-κB pathway observed with other quassinoids like eurycomanone is thought to be linked to the presence of an α,β-unsaturated ketone in their structure, a feature that is absent in this compound. researchgate.netmdpi.comaaiito.it

The Mitogen-Activated Protein Kinase (MAPK) pathway is another fundamental signaling cascade that governs a wide range of cellular processes, including proliferation, differentiation, and stress responses. Similar to the findings with the NF-κB pathway, research indicates that this compound does not significantly modulate the MAPK pathway. researchgate.netbiorxiv.orgmdpi.comaaiito.it Studies comparing this compound with eurycomanone found that while eurycomanone could inhibit the phosphorylation of key MAPK components like p38 and c-Jun N-terminal kinase (JNK), this compound had no or a much less pronounced effect on these kinases. mdpi.com This lack of activity further distinguishes the molecular actions of this compound from other related quassinoids. mdpi.com

Apoptotic Pathway Induction and Related Protein Modulation (e.g., Bcl-2, Caspase activation, p53, Bax)

This compound, a significant quassinoid found in the roots of Eurycoma longifolia, has been the subject of research regarding its potential to induce apoptosis, or programmed cell death, in cancer cells. This process involves a complex cascade of molecular events, and studies have indicated that this compound may influence several key proteins involved in this pathway.

One of the primary mechanisms by which this compound is thought to induce apoptosis is through the modulation of the p53 tumor suppressor protein. uad.ac.id Research on human cervical carcinoma (HeLa) cells has shown that this compound treatment leads to an upregulation of p53. uad.ac.id The p53 protein plays a crucial role in controlling cell cycle progression and apoptosis in response to cellular stress or DNA damage. plos.org Its activation can trigger the expression of genes that either halt the cell cycle to allow for DNA repair or initiate apoptosis if the damage is irreparable. plos.org

Following the upregulation of p53, a critical balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is often shifted. Studies have demonstrated that this compound treatment can lead to an increase in the expression of the pro-apoptotic protein Bax and a concurrent decrease in the anti-apoptotic protein Bcl-2. uad.ac.idmdpi.com The ratio of Bax to Bcl-2 is a key determinant of a cell's susceptibility to apoptosis. uad.ac.id An increased Bax:Bcl-2 ratio is a strong signal for the initiation of the apoptotic cascade. uad.ac.id

This shift in the Bax:Bcl-2 ratio has been shown to lead to the activation of caspases, a family of proteases that are the central executioners of apoptosis. uad.ac.id Specifically, in HeLa cells treated with this compound, the activation of caspase-9 has been observed, as indicated by a decrease in its inactive precursor, procaspase-9. uad.ac.id The activation of caspase-9 is a key event in the intrinsic, or mitochondrial, pathway of apoptosis. oncotarget.com It is typically initiated by the release of cytochrome c from the mitochondria, a process that is promoted by an increased Bax:Bcl-2 ratio. uad.ac.idplos.org Once activated, caspase-9 can then activate downstream executioner caspases, leading to the systematic dismantling of the cell. uad.ac.id

It is worth noting that while this compound has been shown to induce apoptosis in various cancer cell lines, some studies suggest it is relatively non-toxic to non-cancerous cells. uad.ac.id For instance, research on non-cancerous breast cell lines (MCF-10A) indicated a lower toxicity profile. uad.ac.id

Table 1: Modulation of Apoptotic Proteins by this compound

| Protein | Role in Apoptosis | Effect of this compound Treatment | Cell Line | Reference |

| p53 | Tumor suppressor, induces apoptosis | Upregulation | HeLa | uad.ac.id |

| Bax | Pro-apoptotic | Increased expression | HeLa | uad.ac.id |

| Bcl-2 | Anti-apoptotic | Decreased expression | HeLa, MCF-7 | uad.ac.id |

| Caspase-9 | Initiator caspase | Activation (decrease in procaspase-9) | HeLa | uad.ac.id |

Enzyme Interaction and Modulation Studies

This compound has been investigated for its interactions with various enzymes, particularly those involved in drug metabolism. The cytochrome P450 (CYP) family of enzymes is crucial for the metabolism of a wide range of xenobiotics, including drugs.

Studies have examined the inhibitory effects of this compound on several human CYP isoforms. In one study, eurycomanone, a closely related quassinoid, demonstrated moderate inhibitory activity against CYP2C9, with an IC50 value of 47.33 μg/mL. researchgate.net The same study found that eurycomanone also inhibited CYP2C19, but to a lesser extent, with an IC50 value of 167.88 μg/mL. researchgate.net It is important to note that the standardized extract of E. longifolia (TAF-273) was found to be a less potent inhibitor of these enzymes compared to the isolated eurycomanone. researchgate.net

Other research has explored the broader impact of Eurycoma longifolia extracts on drug metabolism. For instance, it has been reported that co-administration of an E. longifolia extract can decrease the bioavailability of propranolol (B1214883), not by increasing its metabolism, but by reducing its absorption. researchgate.net While in vitro studies have suggested that the effects of E. longifolia on cytochrome P450 enzymes might be negligible, the in vivo interaction with propranolol suggests that caution is warranted when co-administering the herb with other drugs. researchgate.netcaldic.com

In the context of lipid metabolism, eurycomanone has been shown to activate the cAMP/PKA pathway, which in turn promotes the hormone-sensitive lipase (B570770) (HSL) lipolysis signaling pathway. biorxiv.org This activation leads to an increased release of glycerol (B35011) and free fatty acids from adipocytes. biorxiv.org

Table 2: Inhibitory Effects of Eurycomanone on Cytochrome P450 Isoforms

| Enzyme | Function | IC50 of Eurycomanone | Reference |

| CYP2C9 | Drug Metabolism | 47.33 μg/mL | researchgate.net |

| CYP2C19 | Drug Metabolism | 167.88 μg/mL | researchgate.net |

Receptor Binding and Interaction Analyses

The interaction of a compound with specific receptors is fundamental to its pharmacological activity. bruker.comopenaccessjournals.com While extensive research on the direct receptor binding profile of this compound is not widely available in the public domain, some computational and in vitro studies have begun to explore its potential interactions.

Molecular docking studies, a computational method used to predict the binding of a ligand to a receptor, have been employed to investigate the interaction of eurycomanone with certain protein targets. preprints.orgnih.gov For example, one study performed a comparative analysis of the binding of eurycomanone to tumor necrosis factor-alpha (TNF-α) and dihydrofolate reductase (DHFR). preprints.org The results indicated that eurycomanone has a good predicted inhibitory potential, with binding affinities of -8.83 kcal/mol for TNF-α and -8.05 kcal/mol for DHFR. preprints.org These computational findings suggest potential mechanisms of action for the observed anti-cancer effects of eurycomanone. preprints.org

It is important to understand that the affinity, or the strength of the attraction between a ligand and a receptor, is a key determinant of the ligand's potency. bruker.comopenaccessjournals.com The higher the affinity, the stronger the binding and the longer the potential functional effect. bruker.com While molecular docking provides valuable insights, experimental validation through receptor binding assays is crucial to confirm these interactions and determine their functional consequences. sigmaaldrich.com

Transcriptomic and Proteomic Profiling

Transcriptomic and proteomic analyses provide a comprehensive view of the changes in gene and protein expression within a cell or tissue in response to a specific stimulus, such as treatment with a compound like this compound. mdpi.comfrontiersin.orgnih.govnih.govfrontiersin.org These "omics" approaches can reveal the broader biological pathways and cellular processes that are modulated.

While specific transcriptomic and proteomic studies focusing solely on this compound are limited, research on extracts of Eurycoma longifolia, of which this compound is a major component, offers some insights. For example, a study on an E. longifolia root extract (TAF273) in K-562 leukemic cells showed downregulation of several genes involved in cell cycle progression and survival, including BCL2, CCNE1, PCNA, BIRC5, and CCND1. plos.org The downregulation of the anti-apoptotic gene BCL2 is consistent with the induction of apoptosis. plos.org

Integrated transcriptomic and proteomic analyses are powerful tools for identifying key molecular players and pathways. mdpi.comfrontiersin.orgnih.govnih.govfrontiersin.orgplos.org For instance, in other research areas, these combined approaches have successfully identified differentially expressed genes and proteins involved in various biological processes, such as inflammation and cellular stress. nih.govnih.gov Such comprehensive profiling can help to build a more complete picture of a compound's mechanism of action, moving beyond single-target interactions to a systems-level understanding. Future transcriptomic and proteomic studies dedicated to this compound are needed to fully elucidate its impact on global gene and protein expression.

Metabolomic Pathway Perturbations

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids. mdpi.comnih.govmedrxiv.org By analyzing the changes in the metabolome, researchers can identify perturbations in metabolic pathways caused by a compound like this compound. mdpi.comd-nb.info This provides a functional readout of the physiological state of a biological system. mdpi.com

Studies have begun to explore the effects of eurycomanone on metabolic pathways, particularly in the context of lipid metabolism. Research has indicated that eurycomanone can inhibit the differentiation of preadipocytes and reduce fat accumulation in the liver in animal models. biorxiv.org This is achieved, at least in part, by activating the cAMP/PKA pathway, which subsequently promotes the HSL-mediated lipolysis signaling pathway, leading to the breakdown of fats. biorxiv.org

Furthermore, untargeted metabolomic profiling has the potential to reveal a wide range of metabolic perturbations. nih.govd-nb.info For example, such approaches have been used to identify alterations in amino acid metabolism, lipid species, and other metabolite classes in response to various stimuli. d-nb.info In the context of drug safety and toxicology, metabolomics can provide insights into mechanisms of toxicity and identify early biomarkers of adverse effects by detecting subtle changes in metabolic pathways before overt organ damage occurs. mdpi.com While specific, comprehensive metabolomic studies on this compound are still emerging, the existing research on its effects on lipid metabolism highlights the potential of this approach to uncover its broader metabolic influence.

Preclinical Pharmacokinetic and Biotransformation Studies

Absorption and Bioavailability in Animal Models

The absorption and bioavailability of this compound are critical factors in determining its potential therapeutic efficacy. Pharmacokinetic studies in animal models have provided valuable insights into how this compound is handled by the body following administration. bioivt.com

Studies in rats have consistently shown that eurycomanone, a principal quassinoid in Eurycoma longifolia, has low oral bioavailability. nih.govresearchgate.netisnff-jfb.comnih.gov Following oral administration of an E. longifolia extract, the absolute bioavailability of eurycomanone was reported to be around 10.5%. researchgate.netisnff-jfb.com In another study, the oral bioavailability of pure eurycomanone in rats was calculated to be 11.8%. nih.govresearchgate.net The maximum plasma concentration (Cmax) in rats was observed at approximately 2 to 4.4 hours post-administration. nih.govresearchgate.netisnff-jfb.com

Interestingly, there appear to be species-specific differences in bioavailability. In mice, the oral bioavailability of eurycomanone was found to be significantly higher, at 54.9%. nih.gov This suggests that pharmacokinetic parameters cannot be directly extrapolated from one rodent species to another, or to humans. nih.govhubspotusercontent-eu1.net

The poor oral bioavailability of eurycomanone in rats does not seem to be due to instability, as the compound has been shown to be stable under various pH conditions. nih.gov Therefore, its limited absorption may be attributable to poor membrane permeability and/or a high first-pass metabolism in the liver. nih.govnih.gov Despite its low bioavailability, eurycomanone appears to be well-distributed in extravascular fluids, as indicated by its relatively high volume of distribution (Vd) of 0.68 L/kg in one rat study. researchgate.netisnff-jfb.com

The elimination half-life of eurycomanone is relatively short, with studies in both rats and mice reporting a half-life of approximately 0.30 hours. nih.gov

Table 3: Pharmacokinetic Parameters of Eurycomanone in Animal Models

| Parameter | Animal Model | Value | Reference |

| Oral Bioavailability | Rat | 10.5% - 11.8% | nih.govresearchgate.netisnff-jfb.com |

| Oral Bioavailability | Mouse | 54.9% | nih.gov |

| Tmax (Oral) | Rat | 2 - 4.4 hours | nih.govresearchgate.netisnff-jfb.com |

| Tmax (Oral) | Mouse | 2 hours | nih.gov |

| Elimination Half-life (t1/2) | Rat, Mouse | ~0.30 hours | nih.gov |

| Volume of Distribution (Vd) | Rat | 0.68 L/kg | researchgate.netisnff-jfb.com |

Distribution Characteristics in Preclinical Systems

Detailed preclinical data regarding the specific distribution characteristics of this compound, such as its volume of distribution (Vd) in animal models, are not extensively available in the current scientific literature. Pharmacokinetic studies have more frequently focused on eurycomanone, a related quassinoid from Eurycoma longifolia. For instance, eurycomanone has been shown to have a relatively high volume of distribution in rats, suggesting it is well-distributed in extravascular fluids researchgate.net. However, direct extrapolation of these findings to this compound is not scientifically sound due to structural differences, and specific studies quantifying the tissue and fluid distribution of isolated this compound are required for a precise understanding.

Metabolic Stability and Biotransformation Pathways

The metabolic stability and specific biotransformation pathways of this compound have not been extensively characterized in preclinical in vitro systems. Metabolic stability assays, which typically use liver microsomes or hepatocytes from various species, provide key parameters like in vitro half-life (t½) and intrinsic clearance (CLint) srce.hrnih.govif-pan.krakow.pl. These studies are crucial for predicting a compound's in vivo metabolic fate wuxiapptec.comnuvisan.com.

While the general methodologies for assessing metabolic stability and identifying metabolites are well-established nih.govallucent.com, specific research applying these techniques to this compound is scarce. Studies have compared the biological activity of this compound to eurycomanone mdpi.com, but detailed investigations into its metabolic breakdown products and the enzymes responsible (e.g., cytochrome P450 isoenzymes) have not been reported. Therefore, the specific metabolites of this compound and its susceptibility to Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolism remain an area for future investigation allucent.com.

Excretion Pathways in Animal Models

Preclinical research has identified a significant role for this compound in promoting the excretion of uric acid, suggesting its potential as a therapeutic agent for hyperuricemia. nih.gov Studies in animal models of hyperuricemia, induced by potassium oxonate and adenine, have demonstrated that this compound administration significantly enhances the 24-hour clearance of uric acid. nih.govresearchgate.net

The mechanism for this increased excretion involves the modulation of key urate transporters in both the kidneys and the intestines. nih.gov this compound has been shown to promote uric acid excretion by regulating the expression of these transport proteins. nih.govresearchgate.net Specifically, it down-regulates transporters responsible for uric acid reabsorption while up-regulating transporters involved in its secretion. researchgate.netresearchgate.net This dual action helps to maintain uric acid homeostasis. nih.govresearchgate.net

The primary pathways influenced by this compound involve both renal and intestinal routes, highlighting a comprehensive mechanism of action on uric acid disposal. nih.gov

Table 1: Effect of this compound on Urate Transporter Expression in Hyperuricemic Mice

| Transporter | Location | Function | Effect of this compound | Reference |

| GLUT9 | Kidney | Urate Reabsorption | Down-regulation | nih.govresearchgate.net |

| URAT1 | Kidney | Urate Reabsorption | Down-regulation | researchgate.netresearchgate.net |

| ABCG2 | Kidney & Intestine | Urate Excretion/Secretion | Up-regulation | nih.govresearchgate.net |

| OAT1 | Kidney | Urate Excretion/Secretion | Up-regulation | nih.govresearchgate.net |

| NPT1 | Kidney | Urate Excretion/Secretion | Up-regulation | nih.gov |

Drug-Drug Interaction Mechanisms in Preclinical Models

There is currently a lack of specific preclinical studies investigating the drug-drug interaction (DDI) mechanisms of this compound. The potential for a compound to cause DDIs is a critical aspect of preclinical assessment and is often evaluated through in vitro assays that examine the inhibition or induction of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. wuxiapptec.comeuropa.eunih.govnih.gov

These enzymes are responsible for the metabolism of a vast number of drugs, and their inhibition or induction can lead to altered drug concentrations, potentially causing toxicity or reduced efficacy. nih.govnih.gov While general frameworks for assessing DDI potential are well-established wuxiapptec.comeuropa.eu, no published studies were found that specifically evaluate the effect of this compound on CYP isoenzymes (e.g., CYP3A4, CYP2D6) or other key drug transporters. Such investigations would be necessary to determine if this compound is likely to be a perpetrator or victim of pharmacokinetic interactions when co-administered with other medications.

Structure Activity Relationship Sar and Chemical Modification Studies of Eurycomanol

Structure-Activity Relationships (SAR) of Eurycomanol Analogues

A key functional group that profoundly influences the bioactivity of this compound analogues is the α,β-unsaturated ketone moiety in the A-ring. A direct comparison between this compound and its naturally occurring analogue, eurycomanone (B114608), highlights the significance of this feature. Eurycomanone possesses an α,β-unsaturated ketone, whereas this compound has a corresponding α,β-diol.

This structural variance is directly correlated with their differential effects on the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation and cell survival. benthamdirect.comnih.govresearchgate.net Studies have demonstrated that eurycomanone inhibits NF-κB signaling, a property that is absent in this compound. benthamdirect.comnih.govresearchgate.net This suggests that the α,β-unsaturated ketone is a prerequisite for the NF-κB inhibitory activity observed in eurycomanone. benthamdirect.comnih.govresearchgate.net

The electrophilic nature of the α,β-unsaturated ketone allows for Michael addition reactions with nucleophilic residues, such as cysteine thiols, in target proteins. This covalent interaction can lead to the modulation of protein function and the observed biological effects.

The cytotoxic and anticancer activities of these compounds also appear to be influenced by this functional group. Eurycomanone generally exhibits greater cytotoxic potency against various cancer cell lines compared to this compound. nih.govmdpi.com For instance, in a study on human lung cancer cell lines (H460 and A549), eurycomanone displayed lower IC50 values, indicating higher anticancer activity, than this compound. nih.gov

| Compound | Cell Line | IC50 (µg/mL) |

| Eurycomanone | H460 | 1.78 |

| This compound | H460 | 3.22 |

| Eurycomanone | A549 | 20.66 |

| This compound | A549 | 38.05 |

Chemical Derivatization and Semi-Synthetic Approaches

The this compound scaffold presents a valuable template for chemical derivatization and semi-synthetic modifications aimed at enhancing its therapeutic potential. While specific derivatization of this compound is not extensively documented, the broader field of quassinoid chemistry provides insights into feasible approaches.

The synthesis of this compound derivatives can be approached through the chemical modification of the parent molecule or its close analogues. Key reactive sites on the this compound scaffold include the hydroxyl groups and the lactone functionality.

Esterification of the hydroxyl groups is a common strategy to produce derivatives with altered physicochemical properties, such as lipophilicity, which can influence cell permeability and bioavailability. For other quassinoids, such as brusatol and bruceolide, the interchange of the C-15 ester side chain with fluorinated acyl groups has been shown to yield compounds with significant cytotoxic activity. nih.gov This suggests that similar modifications to the hydroxyl groups of this compound could lead to novel bioactive compounds.

Furthermore, the lactone ring can be subjected to reduction or other chemical transformations to generate novel analogues. The synthesis of A/B-ring partial analogues of bruceantin, another potent quassinoid, has been explored as a strategy to create simplified structures that retain biological activity. benthamdirect.comnih.gov This approach could potentially be applied to the this compound scaffold to generate derivatives with improved synthetic accessibility.

A general semi-synthetic route that has been applied to other quassinoids, such as bruceine A, involves a multi-step process: nih.gov

Protection of reactive hydroxyl groups.

Saponification of existing ester groups.

Coupling of new side chains to the hydroxyl groups.

Deprotection to yield the final derivative.

This systematic approach allows for the introduction of a wide variety of functional groups at specific positions on the quassinoid core, enabling a thorough exploration of the SAR.

Lead optimization of natural products like this compound is a critical step in the drug discovery process, aiming to improve efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. nih.govnih.gov Several strategies can be envisioned for the optimization of the this compound scaffold.

Modification of Side Chains: The nature of the ester side chains, particularly at C-15 in related quassinoids, has been shown to be a key determinant of their pharmacological activity. nih.gov A systematic variation of the substituents at the hydroxyl positions of this compound could be a fruitful strategy. This could involve the introduction of different alkyl or aryl groups, as well as functionalities that can engage in specific interactions with the biological target. For example, the introduction of a furan ring at the C-15 position of a bruceine A analogue resulted in a more active cytotoxic compound. nih.gov

Bioisosteric Replacement: The replacement of certain functional groups with bioisosteres can lead to improved properties. For instance, replacing an ester linkage with a more stable amide bond is a common medicinal chemistry strategy to enhance metabolic stability. cdnsciencepub.com

Simplification of the Scaffold: The complex tetracyclic structure of this compound can be simplified to generate analogues that are easier to synthesize while retaining the key pharmacophoric features. This approach has been explored for other complex natural products and can lead to compounds with improved drug-like properties. benthamdirect.comnih.gov

Computational Approaches: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can guide the rational design of new this compound derivatives. nih.gov These computational tools can help predict the binding affinity of designed analogues to their biological targets and prioritize the synthesis of the most promising compounds.

| Compound | Cytotoxicity (IC50 in µM against K562 cells) |

| Eurycomanone | 5.7 (at 72h) |

| This compound | 46.4 (at 72h) |

Computational and in Silico Research on Eurycomanol

Molecular Docking Simulations for Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as eurycomanol) when bound to a second molecule (a receptor or protein target). researchgate.net By estimating the strength of this interaction, typically as a binding affinity score, researchers can screen for potential drug candidates and identify the most likely biological targets of a compound. researchgate.netwikipedia.org

Molecular docking studies have explored the potential of this compound to inhibit key protein targets implicated in various diseases, including COVID-19 and gout.

In the search for antiviral agents against SARS-CoV-2, in silico studies screened bioactive compounds from Eurycoma longifolia, including this compound. imist.maimist.ma These studies targeted crucial viral enzymes required for replication, such as the main protease (Mpro), papain-like protease (PLpro), and RNA-dependent RNA polymerase (RdRp). imist.maimist.ma this compound, along with compounds like melianone, pasakbumin B, and niloticin, demonstrated a strong binding affinity for these SARS-CoV-2 enzymes, suggesting it could be a potential multi-targeted inhibitor of the virus. imist.maimist.ma The binding affinity indicates the strength of the interaction, with more negative values suggesting a more stable binding complex. malvernpanalytical.com

Similarly, research into anti-gout therapies has used molecular docking to identify compounds that can interact with targets involved in gout pathogenesis. nih.gov Network pharmacology studies of Eurycoma longifolia hypothesized that its anti-gout effects could be attributed to the synergistic action of multiple compounds on various targets. researchgate.netnih.gov Key targets identified include Xanthine (B1682287) dehydrogenase/oxidase (XDH) and Prostaglandin G/H synthase 2 (PTGS2), which are involved in uric acid production and inflammation, respectively. nih.gov Docking simulations confirmed that compounds from the plant, including quassinoids like this compound, could effectively bind to these targets. nih.govsci-hub.se

| Target Protein | Associated Disease/Condition | Predicted Binding Affinity of this compound (kcal/mol) | Reference Compound/Value Range |

|---|---|---|---|

| SARS-CoV-2 Main Protease (Mpro) | COVID-19 | -5.9 to -8.1 (Range for 30 E. longifolia compounds) | Remdesivir: -8.1 kcal/mol |

| SARS-CoV-2 Papain-Like Protease (PLpro) | COVID-19 | -6.0 to -8.7 (Range for 30 E. longifolia compounds) | - |

| SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp) | COVID-19 | -6.5 to -8.1 (Range for 30 E. longifolia compounds) | Remdesivir: -6.8 kcal/mol |

| Xanthine Dehydrogenase/Oxidase (XDH) | Gout | Data indicates strong interaction | - |

| Prostaglandin G/H Synthase 2 (PTGS2) | Gout / Inflammation | Data indicates strong interaction | - |

This table summarizes the predicted binding affinities of this compound and related compounds from Eurycoma longifolia against various protein targets as identified in computational studies. imist.maimist.manih.gov

Molecular Dynamics Simulations for Ligand-Target Stability

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. ebsco.com MD simulations model the movements of atoms and molecules over time, allowing researchers to assess the stability and dynamics of the ligand-protein complex. ebsco.comnih.gov This validation step is crucial to confirm that the binding pose predicted by docking is stable and maintained in a more realistic, solution-based environment. nih.gov

In a study investigating compounds from Eurycoma longifolia against SARS-CoV-2 targets, molecular docking identified several promising candidates, including this compound and melianone. imist.maimist.ma To further validate these findings, the lead molecule with the most favorable binding scores, melianone, was subjected to a detailed molecular dynamics simulation. imist.maimist.ma The simulation was performed to establish the stability of the ligand-enzyme complex, a critical step in verifying the potential of the plant's bioactive compounds as effective inhibitors. imist.ma

Network Pharmacology and Pathway Enrichment Analysis

For Eurycoma longifolia, network pharmacology combined with molecular docking was used to explore the potential mechanisms behind its traditional use for treating gout. researchgate.netnih.gov This approach identified 17 potential targets related to gout pathogenesis that interact with compounds from the plant. nih.gov The key targets included XDH, PTGS2, Purine (B94841) nucleoside phosphorylase (PNP), and others. nih.gov

Subsequent pathway enrichment analysis indicated that the anti-gout effects of Eurycoma longifolia are likely produced through the synergistic regulation of multiple biological pathways. nih.gov The most significant pathways identified were associated with inflammation and immune response, including:

Toll-like receptor signaling pathway

MAPK signaling pathway

NOD-like receptor signaling pathway nih.gov

This holistic analysis suggests that the therapeutic effects are not due to a single compound acting on a single target, but rather a concerted action of various compounds, including this compound, on a network of targets and pathways. researchgate.netnih.gov

In Silico Prediction of Bioactivity and ADME Properties

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a potential drug candidate. cdr.fi These predictions help to assess a compound's "drug-likeness" and its potential pharmacokinetic behavior in the body, guiding further development. researchgate.netiapchem.org Key parameters often evaluated include adherence to Lipinski's Rule of Five, which predicts oral bioavailability, as well as predictions of solubility and permeability. rjsvd.com

Studies on the bioactive compounds of Eurycoma longifolia, including this compound, have included in silico ADME predictions to evaluate their potential as drug candidates. imist.maimist.maresearchgate.net These analyses have shown that this compound and related quassinoids generally exhibit favorable drug-like properties. mdpi.comnih.gov For instance, in a study of quassinoids as potential dihydrofolate reductase (DHFR) inhibitors, several compounds were evaluated for their drug-likeness and ADMET properties, with many showing promise as lead compounds. researchgate.netrjsvd.com

| ADME Property | Predicted Profile for this compound / Related Quassinoids | Significance |

|---|---|---|

| Lipinski's Rule of Five | Generally compliant | Predicts good potential for oral bioavailability. |

| Aqueous Solubility | Predicted to be soluble | Important for absorption from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeability | Predicted to be able to cross the BBB | Indicates potential for activity in the central nervous system. |

| Human Intestinal Absorption | High | Suggests good absorption after oral administration. |

This table summarizes the computationally predicted ADME and drug-likeness properties for this compound and related compounds. mdpi.comresearchgate.netnih.gov

Sustainable Production and Biosynthesis of Eurycomanol

Eurycoma longifolia Ethnobotanical Context and Traditional Use in Research

Eurycoma longifolia Jack, a member of the Simaroubaceae family and commonly known as Tongkat Ali, is a medicinal plant native to Southeast Asia, including countries like Malaysia, Indonesia, and Thailand. researchgate.netresearchgate.netpublish.csiro.au Traditionally, various parts of the plant have been utilized in folk medicine for a wide range of ailments. The roots, in particular, are renowned for their use in treating sexual dysfunction, malaria, fever, and fatigue, and as a general health tonic. researchgate.netpublish.csiro.auacs.orgnih.gov Other traditional applications include its use as an antipyretic, antimalarial, antimicrobial, and antidiabetic agent. researchgate.netresearchgate.netconsensus.app Decoctions of the leaves have been used to wash itches, while the bark has served as a vermifuge. publish.csiro.aunih.gov The root bark has also been traditionally used for treating diarrhea. publish.csiro.au

This extensive history of traditional use has spurred scientific research into the plant's phytochemical constituents and pharmacological properties. researchgate.netmdpi.com The well-documented ethnobotanical background has provided a crucial foundation for modern scientific investigation, guiding researchers to explore its potential therapeutic applications. researchgate.net Scientific studies have since investigated its antimalarial, cytotoxic, anticancer, antidiabetic, and aphrodisiac effects, often seeking to validate its traditional uses. mdpi.comnih.gov The plant is rich in a variety of bioactive compounds, with quassinoids and alkaloids being major components responsible for its pharmacological activities. researchgate.netunivpgri-palembang.ac.id Among these, eurycomanol is a significant quassinoid that has garnered research interest. nih.govunivpgri-palembang.ac.idresearchgate.net The traditional knowledge surrounding Eurycoma longifolia has thus been instrumental in directing research towards isolating and characterizing compounds like this compound and evaluating their biological activities.

In Vitro Plant Tissue Culture for this compound Production

Due to the increasing demand for Eurycoma longifolia and the challenges of sourcing it from the wild, in vitro plant tissue culture techniques have emerged as a promising and sustainable alternative for the production of its bioactive compounds, including this compound. researchgate.netnih.govresearchgate.net These methods allow for the mass propagation of the plant and the controlled production of secondary metabolites under laboratory conditions. researchgate.netnih.govresearchgate.net

Optimization of Media Conditions and Plant Growth Regulators

The successful in vitro culture of Eurycoma longifolia for the production of this compound and other bioactive compounds is highly dependent on the optimization of culture media and the strategic use of plant growth regulators (PGRs). nih.govnih.govresearchgate.net Researchers have extensively studied various basal media, with Murashige and Skoog (MS) medium being one of the most commonly used. acs.orghst-j.orgtandfonline.com

Studies have shown that the concentration and type of auxins and cytokinins play a critical role in callus induction, cell growth, and biomass accumulation. For instance, 2,4-dichlorophenoxyacetic acid (2,4-D) has been found to be effective for callus induction from various explants like leaves, stems, and roots. researchgate.netajol.info In cell suspension cultures, naphthaleneacetic acid (NAA) has been shown to be superior to indole-3-butyric acid (IBA) for achieving higher biomass. acs.orghst-j.org One study found that a combination of 1.25 mg/L NAA and 1.0 mg/L kinetin (B1673648) (KIN) in MS medium was suitable for biomass production in cell suspension cultures. tandfonline.comnih.gov

The composition of the basal medium itself is also a key factor. Full-strength MS medium has been reported to provide optimal yield for biomass production compared to lower or higher salt strengths. acs.org Furthermore, the nitrogen source and its ratio (NH₄⁺:NO₃⁻) can significantly impact growth, with one study indicating that an increase in nitrate (B79036) nitrogen promoted biomass accumulation. acs.orghst-j.org The carbon source is also crucial, with sucrose (B13894) at a concentration of 3% being identified as suitable for biomass production. acs.orghst-j.org

The physical environment, including light conditions and aeration, also influences the growth and metabolite production in bioreactor systems. acs.org For adventitious root cultures, which are a good model for producing root-specific compounds, IBA has been shown to be effective in promoting root growth. nih.govajol.info The use of bioreactors, such as balloon-type bubble bioreactors and the Recipient for Automated Temporary Immersion (RITA®) system, allows for scaling up production and optimizing parameters like inoculum density and aeration rate for enhanced biomass and bioactive compound yield. acs.orgukm.myresearchgate.netresearchgate.net

Table 1: Examples of Plant Growth Regulators and Media Conditions for Eurycoma longifolia Culture

| Culture Type | Explant Source | Basal Medium | Plant Growth Regulators (Concentration) | Key Findings |

| Callus Induction | Leaf, Petiole, Stem, Root | MS | 2,4-D (1.0-4.0 mg/L) | 2,4-D was most effective for callus induction. researchgate.netajol.info |

| Cell Suspension | Callus | MS | NAA (1.25 mg/L), KIN (1.0 mg/L) | Suitable for biomass and eurycomanone (B114608) production. tandfonline.comnih.gov |

| Cell Suspension | Callus | MS | NAA (3.0 mg/L) | Optimal for biomass accumulation. hst-j.org |

| Adventitious Roots | Leaf | ¾ MS | IBA (3.0 mg/L) | Improved adventitious root and metabolite production. nih.gov |

| Shoot Multiplication | Axillary Shoots | WPM | BAP (2.0 mg/L) | Higher number of shoots produced. ajol.info |

| Rooting | Shoots | ½ MS | IBA (10.0 mg/L) | Highest number of roots per shoot. ajol.info |

This table is generated based on the data in the text. BAP = 6-benzylaminopurine; IBA = indole-3-butyric acid; KIN = kinetin; MS = Murashige and Skoog medium; NAA = 1-naphthaleneacetic acid; WPM = Woody Plant Medium; 2,4-D = 2,4-dichlorophenoxyacetic acid.

Elicitation Strategies for Enhanced Biosynthesis

Elicitation is a technique used in plant cell culture to induce or enhance the production of secondary metabolites by applying stress-inducing agents (elicitors). nih.govlongdom.org This strategy has been effectively employed in Eurycoma longifolia cultures to boost the biosynthesis of bioactive compounds, including quassinoids like eurycomanone, a precursor to this compound. nih.govnih.gov

Both biotic and abiotic elicitors have been investigated. Biotic elicitors are derived from biological sources. For example, yeast extract (YE), methyl jasmonate (MeJa), and salicylic (B10762653) acid (SA) have been shown to significantly enhance eurycomanone production in cell suspension cultures. nih.govnih.gov One study reported that 200 mg/L of YE, 20 µM of SA, and 20 µM of MeJa were optimal concentrations for increasing eurycomanone synthesis. nih.govnih.gov Notably, MeJa was found to be a particularly potent elicitor, leading to a substantial increase in eurycomanone levels, in some cases up to 10 times higher than in untreated cells. nih.gov Other biotic elicitors like chitosan (B1678972) have also been reported to increase the production of certain alkaloids. nih.gov

Abiotic elicitors, which are of non-biological origin, have also been explored. These include physical factors like UV irradiation, which has been shown to improve the content of canthin-6-one (B41653) and β-carboline alkaloids. nih.gov The timing and duration of elicitor application are critical variables that need to be optimized for maximum production. acs.org For instance, while elicitation can enhance secondary metabolite production, it can sometimes lead to a decrease in cell biomass. nih.gov Therefore, a two-stage culture system, where cells are first grown to achieve high biomass and then treated with an elicitor to induce metabolite production, can be an effective strategy. researchgate.net

Table 2: Elicitors Used in Eurycoma longifolia Cultures

| Elicitor Type | Elicitor | Culture System | Target Compound(s) | Outcome |

| Biotic | Methyl Jasmonate (MeJa) | Cell Suspension | Eurycomanone | Significant increase in production (up to 10-fold). nih.gov |

| Biotic | Salicylic Acid (SA) | Cell Suspension | Eurycomanone | Increased production. nih.govnih.gov |

| Biotic | Yeast Extract (YE) | Cell Suspension | Eurycomanone | Enhanced synthesis. nih.govnih.gov |

| Biotic | Chitosan | Cell Suspension | 9-methoxycanthin-6-one (B140682), 9-hydroxycanthin-6-one | Higher production. nih.gov |

| Abiotic | UV Irradiation | Cell Suspension | Canthin-6-one, β-carboline alkaloids | Improved content. nih.gov |

This table is generated based on the data in the text.

Biosynthetic Pathway Elucidation of this compound

The biosynthesis of this compound, a complex quassinoid, is an intricate process that is not yet fully elucidated. However, it is understood that quassinoids are degraded triterpenoids, suggesting their origin from the isoprenoid pathway. nih.govunivpgri-palembang.ac.id Understanding this pathway is crucial for developing biotechnological strategies to enhance this compound production. univpgri-palembang.ac.id

Identification of Key Enzymes and Intermediates

While the specific enzymes and intermediates in the this compound biosynthetic pathway are still under investigation, research into related compounds and pathways provides some insights. The biosynthesis of triterpenoids begins with the cyclization of squalene (B77637), a C30 isoprenoid. This initial step is catalyzed by oxidosqualene cyclases. The resulting triterpenoid (B12794562) skeleton then undergoes a series of modifications, including oxidation, reduction, and glycosylation, to form the diverse array of quassinoids found in Eurycoma longifolia.

Recent studies have begun to shed light on the enzymes involved in the later stages of quassinoid biosynthesis. For example, research on the biosynthesis of melatonin (B1676174) in relation to Eurycoma longifolia quassinoids has highlighted the influence of these compounds on enzymes like aralkylamine N-acetyltransferase (AANAT). rsc.orgrsc.org While not directly part of the this compound pathway, this indicates the potential for quassinoids to interact with and regulate various enzymatic processes.

Identifying the specific cytochrome P450 monooxygenases, dehydrogenases, and glycosyltransferases responsible for converting the initial triterpenoid scaffold into this compound is a key area of ongoing research. The elucidation of these key enzymes and their corresponding genes will be instrumental for metabolic engineering efforts.

Biotechnological Approaches for Enhanced this compound Yield

Several biotechnological approaches are being explored to enhance the yield of this compound and other valuable secondary metabolites from Eurycoma longifolia. longdom.orgfrontiersin.orgcas.cz These modern techniques offer the potential for a more sustainable and efficient production system compared to reliance on wild-harvested plants. nih.govresearchgate.net

Metabolic engineering is a promising strategy that involves the targeted modification of metabolic pathways within the plant cells to increase the production of desired compounds. univpgri-palembang.ac.idlongdom.org This can be achieved by overexpressing genes that code for rate-limiting enzymes in the this compound biosynthetic pathway or by down-regulating genes that lead to the formation of competing byproducts. univpgri-palembang.ac.id The identification of key genes and enzymes in the quassinoid biosynthesis pathway is a critical prerequisite for the successful application of metabolic engineering. univpgri-palembang.ac.id

Genetic engineering and genome editing technologies, such as CRISPR/Cas9, offer precise tools to modify the plant's genome to enhance metabolite production. longdom.orgcas.cz These techniques could be used to introduce or enhance the expression of genes involved in this compound synthesis.

Furthermore, the application of hairy root cultures, induced by transformation with Agrobacterium rhizogenes, presents another viable biotechnological approach. acs.org Hairy roots are known for their rapid growth and genetic stability, and they often produce secondary metabolites at levels comparable to or even higher than the roots of the parent plant. acs.org Optimizing bioreactor conditions for hairy root cultures of Eurycoma longifolia has shown promise for large-scale production. acs.org

The combination of these biotechnological strategies, including optimized cell culture techniques, elicitation, and advanced genetic tools, holds significant potential for the sustainable and high-yield production of this compound for various applications. mdpi.comnih.govnih.govresearchgate.net

Genetic Engineering for Metabolite Production

The sustainable production of this compound and other valuable quassinoids from Eurycoma longifolia is constrained by the slow growth of the plant and the low yield of these compounds from natural sources. Genetic engineering offers a promising and powerful alternative to traditional cultivation and extraction methods, aiming to enhance the production of desired secondary metabolites by manipulating the plant's biosynthetic pathways. nih.gov This approach involves the introduction of new genetic material or the modification of existing genes to optimize the metabolic flux towards the synthesis of target compounds. nih.govnih.gov

Recent developments in plant biotechnology have opened up new avenues for the metabolic engineering of biosynthetic pathways to produce high-value secondary metabolites. acs.org For Eurycoma longifolia, research has primarily focused on genetic transformation techniques to establish controlled in vitro culture systems that can produce these compounds more efficiently and consistently.

One of the most explored methods is the use of Agrobacterium-mediated transformation. ukm.my Specifically, transformation with Agrobacterium rhizogenes is employed to induce the formation of "hairy roots." acs.orgnih.gov Hairy root cultures are advantageous because they are genetically stable, exhibit rapid growth rates in hormone-free media, and can produce secondary metabolites at levels comparable to or even higher than the roots of the intact parent plant. acs.orgukm.mynih.gov This technique has been successfully applied to E. longifolia to create hairy root lines from various explants, including stems, petioles, and roots. ukm.my

Studies have demonstrated that these genetically transformed hairy root cultures are capable of synthesizing important bioactive compounds. For instance, hairy roots of E. longifolia established through infection with Agrobacterium rhizogenes strain A4 have been shown to produce the alkaloid 9-methoxycanthin-6-one. frim.gov.my While this is not this compound, it validates the principle that genetic transformation can be used to create a stable platform for producing the plant's secondary metabolites.

Furthermore, these genetically engineered systems can be combined with other biotechnological strategies, such as elicitation, to further boost productivity. Elicitors are compounds that stimulate defense responses in plant cells, often leading to an increased synthesis of secondary metabolites. nih.gov Research has shown that treating E. longifolia hairy root cultures with elicitors like methyl jasmonate (MeJA) and salicylic acid (SA) can significantly enhance the production of compounds such as 9-methoxycanthin-6-one compared to non-elicited control cultures. acs.orgnih.gov